Potassium tetrachloroaurate(III)

Overview

Description

Potassium tetrachloroaurate(III) is a raw material used in the preparation of gold (III) dithiolate complexes, which are applied in luminescence studies, photosensitizers, and photocatalysts . It is also used for gold electroplating processes .

Synthesis Analysis

Potassium tetrachloroaurate(III) is used as primary and secondary intermediates . It is a key raw material for the synthesis of new gold (III) dithiolate complexes for luminescence studies or possible uses as photosensitizers or photocatalysts .Molecular Structure Analysis

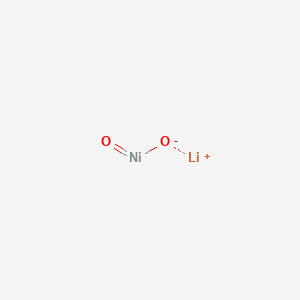

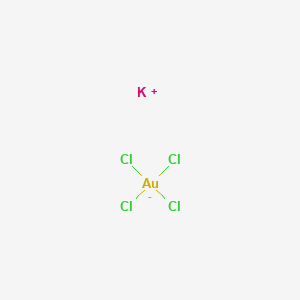

The molecular formula of Potassium tetrachloroaurate(III) is AuCl4K . Its molecular weight is 377.88 g/mol . The percent composition is Au 52.13%, Cl 37.53%, K 10.35% .Physical And Chemical Properties Analysis

Potassium tetrachloroaurate(III) appears as yellow to orange crystalline powder . It has a melting point of over 300.0°C . It is soluble in water . It is also soluble in alcohol and ethanol .Scientific Research Applications

Preparation of Gold (III) Dithiolate Complexes

Potassium tetrachloroaurate(III) is used as a raw material for the preparation of gold (III) dithiolate complexes . These complexes have been studied for their unique properties and potential applications in various fields.

Luminescence Studies

Gold (III) dithiolate complexes, prepared from Potassium tetrachloroaurate(III), find application in luminescence studies . Luminescence, the emission of light by a substance, is a critical aspect of many scientific research fields, including materials science and biological research.

Photosensitizers

Gold (III) dithiolate complexes derived from Potassium tetrachloroaurate(III) can be used as photosensitizers . Photosensitizers are substances that promote photochemical reactions upon exposure to light. They are particularly useful in photodynamic therapy, a treatment method used in medical fields such as oncology.

Photocatalysts

In addition to being used as photosensitizers, gold (III) dithiolate complexes can also serve as photocatalysts . Photocatalysts are substances that speed up a photoreaction in the presence of light. They are widely used in environmental applications, such as water and air purification, and energy applications, such as the production of hydrogen from water.

Gold Electroplating Process

Potassium tetrachloroaurate(III) is used in the gold electroplating process . Electroplating is a process that uses an electric current to reduce dissolved metal cations so that they form a thin coherent metal coating on an electrode. Gold electroplating is used in various industries, including electronics and jewelry.

Primary and Secondary Intermediates

Potassium tetrachloroaurate(III) is used as primary and secondary intermediates . Intermediates are substances formed during the middle of a chemical reaction that are subsequently consumed by the reaction. They play a crucial role in many chemical synthesis processes.

Mechanism of Action

Target of Action

Potassium tetrachloroaurate(III) is primarily used as a raw material for the preparation of gold (III) dithiolate complexes . These complexes are the primary targets of the compound and play a significant role in various applications such as luminescence studies, photosensitizers, and photocatalysts .

Mode of Action

The compound interacts with its targets, the gold (III) dithiolate complexes, through a process of synthesis . The resulting changes include the formation of new gold (III) dithiolate complexes that can be used in various applications .

Biochemical Pathways

It is known that the compound plays a key role in the synthesis of gold (iii) dithiolate complexes . These complexes can affect various downstream effects, particularly in applications related to luminescence studies, photosensitizers, and photocatalysts .

Pharmacokinetics

Its solubility in water and alcohol suggests that it could have good bioavailability

Result of Action

The primary result of the action of potassium tetrachloroaurate(III) is the synthesis of gold (III) dithiolate complexes . These complexes have applications in luminescence studies, acting as photosensitizers, and serving as photocatalysts .

Action Environment

The action of potassium tetrachloroaurate(III) can be influenced by various environmental factors. For instance, its solubility in water and alcohol suggests that the presence and concentration of these solvents can affect the compound’s action, efficacy, and stability. Additionally, the compound’s action can be monitored in real-time using ion-selective electrodes, which can provide valuable information about its behavior in different environments .

Safety and Hazards

Potassium tetrachloroaurate(III) may cause skin irritation, respiratory irritation, and serious eye irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and seeking immediate medical attention if swallowed .

properties

IUPAC Name |

potassium;tetrachlorogold(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.K/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMONCQYBAMKVQQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Au-](Cl)(Cl)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Potassium tetrachloroaurate(III) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium tetrachloroaurate(III) | |

CAS RN |

13682-61-6 | |

| Record name | Potassium tetrachloroaurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurate(1-), tetrachloro-, potassium (1:1), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium tetrachloroaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)

![Cuprate(1-), [sulfato(2-)-O]-](/img/structure/B84275.png)

![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)

![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)